2-Cyclohexyl-4-nitro-1-isoindolinone
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Overview
Description
2-Cyclohexyl-4-nitro-1-isoindolinone is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It belongs to the class of isoindolinones, which are important heterocyclic compounds present in many synthetic and natural products with a wide array of biological activities .
Scientific Research Applications
2-Cyclohexyl-4-nitro-1-isoindolinone has several scientific research applications, including:
Future Directions
Isoindolinones, including 2-Cyclohexyl-4-nitro-1-isoindolinone, are the core structures of many natural products and drug molecules and are useful in materials science as fluorescent probes and synthetic dyes . The development of more general, versatile, and efficient procedures to construct the isoindolinone framework is still an ongoing, intensive research area .
Mechanism of Action
Target of Action
The primary target of 2-Cyclohexyl-4-nitro-1-isoindolinone is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes, including motor control, reward, and reinforcement.
Mode of Action
This compound interacts with the main amino acid residues at the allosteric binding site of the hD2R . This interaction likely alters the receptor’s conformation, influencing its ability to bind with its natural ligand, dopamine.
Biochemical Pathways
The interaction of this compound with hD2R can affect the dopaminergic signaling pathway
Pharmacokinetics
The compound was evaluated in silico to predict its affinities and some pharmacokinetic parameters .
Preparation Methods
The synthesis of 2-Cyclohexyl-4-nitro-1-isoindolinone can be achieved through various methods. One common approach involves the reaction of cyclohexylamine with phthalic anhydride to form the corresponding isoindoline derivative, followed by nitration to introduce the nitro group at the 4-position . Industrial production methods often employ solventless conditions and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
2-Cyclohexyl-4-nitro-1-isoindolinone undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C) . Major products formed from these reactions include amino derivatives and substituted isoindolinones .
Comparison with Similar Compounds
2-Cyclohexyl-4-nitro-1-isoindolinone can be compared with other isoindoline derivatives, such as isoindoline-1,3-dione and substituted isoindolines . These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
- Isoindoline-1,3-dione
- Substituted isoindolines
Properties
IUPAC Name |
2-cyclohexyl-4-nitro-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14-11-7-4-8-13(16(18)19)12(11)9-15(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAREZQQWQNSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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